Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole
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Overview
Description
Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole: is a heterocyclic compound that features a unique arrangement of thiophene rings and an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate thiophene derivatives with imidazole precursors. Common reagents might include thiophene-2-carboxaldehyde, ammonium acetate, and a suitable catalyst under reflux conditions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole: can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene rings using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene rings.
Scientific Research Applications
Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole:
Organic Electronics: As a component in organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In organic electronics, its electronic properties would be crucial for its function in devices.
Comparison with Similar Compounds
Similar Compounds
2,4,5-tri(thiophen-2-yl)-1H-imidazole: Lacks the dihydro component, potentially altering its reactivity and applications.
2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole: is unique due to the specific arrangement of thiophene rings and the dihydro-imidazole core, which may impart distinct electronic and chemical properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C15H12N2S3 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(4S,5R)-2,4,5-trithiophen-2-yl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H12N2S3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9,13-14H,(H,16,17)/t13-,14+ |
InChI Key |
CHAHLJPKSHDPTQ-OKILXGFUSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@H]2[C@H](N=C(N2)C3=CC=CS3)C4=CC=CS4 |
Canonical SMILES |
C1=CSC(=C1)C2C(N=C(N2)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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